N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with methoxyphenyl and piperazinyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the triazine core and introduce the methoxyphenyl and piperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperazinyl group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the triazine ring can produce dihydrotriazine derivatives .
Scientific Research Applications
N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or phosphatases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- N-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- N-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at specific positions enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H27N7O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O2/c1-30-18-7-3-5-16(13-18)24-22-26-20(25-21(23)27-22)15-28-9-11-29(12-10-28)17-6-4-8-19(14-17)31-2/h3-8,13-14H,9-12,15H2,1-2H3,(H3,23,24,25,26,27) |
InChI Key |
FYGIZHFCBMFUKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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